2,2,3-trimethylbutanoic acid

CAS No.: 49714-52-5

Cat. No.: VC1977216

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49714-52-5 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 2,2,3-trimethylbutanoic acid |

| Standard InChI | InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9) |

| Standard InChI Key | MLFLWIBXZIPYEI-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)(C)C(=O)O |

| Canonical SMILES | CC(C)C(C)(C)C(=O)O |

Introduction

Chemical Structure and Identification

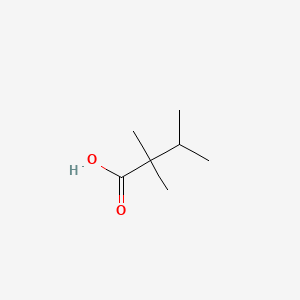

2,2,3-Trimethylbutanoic acid (CAS Number: 49714-52-5) is an organic compound with the molecular formula C7H14O2. It features a carboxylic acid group (-COOH) attached to a quaternary carbon that bears two methyl groups. This carbon is connected to another carbon atom that carries a methyl group and an isopropyl group, creating its distinctive branched structure.

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers as presented in the following table:

Synonyms

The compound is also known by several alternative names:

Physical Properties

2,2,3-Trimethylbutanoic acid possesses distinct physical properties that influence its behavior in various chemical environments and applications. These properties are summarized in the following table:

The compound is typically a colorless liquid or solid at room temperature with a characteristic odor. Due to its branched alkyl structure, it exhibits limited water solubility but is readily soluble in organic solvents such as alcohols, ethers, and hydrocarbons .

Chemical Reactivity

General Reactivity

As a carboxylic acid, 2,2,3-trimethylbutanoic acid exhibits typical reactivity patterns associated with this functional group. The carboxyl group can participate in various chemical transformations, while its branched alkyl portion influences steric factors in reactions.

Key Reactions

The compound can undergo several important chemical reactions:

-

Esterification: Reacts with alcohols to form corresponding esters, such as ethyl 2,2,3-trimethylbutanoate (CAS: 1727-61-3)

-

Neutralization: Forms salts when reacted with bases

-

Reduction: Can be reduced to 2,2,3-trimethylbutanol using appropriate reducing agents

-

Halogenation: The α-carbon can undergo halogenation under specific conditions

-

Decarboxylation: Under certain conditions, can undergo decarboxylation to form 2,2,3-trimethylbutane

The unique branched structure of 2,2,3-trimethylbutanoic acid, particularly its quaternary carbon center, introduces steric hindrance that affects its reactivity compared to straight-chain carboxylic acids.

Synthesis Methods

Historical Synthesis

The first documented synthesis of 2,2,3-trimethylbutanoic acid appears in the Journal of the American Chemical Society from 1948 . This groundbreaking work established the foundation for subsequent synthetic approaches to this compound.

Modern Synthetic Routes

Several synthetic pathways can lead to 2,2,3-trimethylbutanoic acid:

-

Oxidation of 2,2,3-Trimethylbutanal: The corresponding aldehyde can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

-

Carbonylation Reactions: Similar to methods used for related branched carboxylic acids, such as the process described for 2-ethyl-2-methylbutanoic acid which involves the reaction of olefins with carbon monoxide in the presence of an acid catalyst

-

Grignard Reactions: Involving carboxylation of the appropriate Grignard reagent followed by acidification

-

Hydrolysis of Nitriles: Starting from the corresponding nitrile derivative and subjecting it to acidic or basic hydrolysis

These methods vary in efficiency, scalability, and applicability depending on the specific requirements of production.

Applications

2,2,3-Trimethylbutanoic acid finds applications across several domains:

Synthetic Chemistry

The compound serves as an important building block in organic synthesis due to its unique branched structure. It can be used as a starting material for the synthesis of:

-

Complex organic molecules with quaternary carbon centers

-

Specialty chemicals requiring branched acid moieties

-

Pharmaceutical intermediates

-

Agrochemical components

| Hazard Statement | Description | Classification |

|---|---|---|

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H318 | Causes serious eye damage | Danger: Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |

Comparison with Related Compounds

Structural Analogs

2,2,3-Trimethylbutanoic acid shares structural similarities with several related compounds:

Comparative Properties

The branched structure of 2,2,3-trimethylbutanoic acid significantly affects its properties when compared to straight-chain carboxylic acids of similar molecular weight:

-

Higher boiling point: The boiling point of 203.6°C is relatively high for a C7 carboxylic acid due to its compact branched structure

-

Reduced acidity: The steric hindrance around the carboxyl group typically reduces acidity compared to less hindered carboxylic acids

-

Increased hydrophobicity: The branched alkyl portion enhances its hydrophobic character, affecting solubility patterns

-

Distinctive odor profile: Branched carboxylic acids often have different organoleptic properties than their straight-chain counterparts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume